molecular formula C15H11F2N5O B2737697 4-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921075-75-4

4-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2737697
CAS No.: 921075-75-4
M. Wt: 315.284
InChI Key: AIZMRVFDNJZDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic chemical compound designed for research and development purposes, incorporating fluorobenzamide and tetrazole pharmacophores known to be of significant interest in medicinal chemistry. The 4-fluorobenzamide moiety is a recognized building block in the design of potential therapeutic agents. For instance, derivatives of 4-fluorobenzamide have been investigated as promising anti-inflammatory and analgesic agents with enhanced gastric tolerability and cyclooxygenase-2 (COX-2) inhibitory activity . Furthermore, the N-(4-fluorophenyl)nicotinamide structure has been utilized in the development of potent noncompetitive antagonists for chemokine receptors CXCR1 and CXCR2, which play key roles in inflammatory diseases and carcinogenesis . The 1-(3-fluorophenyl)-1H-tetrazole group is a versatile heterocycle often employed as a bioisostere for carboxylic acids or other functional groups, capable of improving pharmacokinetic properties and contributing to key interactions with biological targets. Compounds containing the tetrazole scaffold are prevalent in various areas of drug discovery . This combination of structural features makes this compound a valuable compound for researchers exploring new chemical entities in areas such as inflammation, oncology, and central nervous system disorders. Researchers can utilize this molecule as a key intermediate or as a starting point for structure-activity relationship (SAR) studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-fluoro-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N5O/c16-11-6-4-10(5-7-11)15(23)18-9-14-19-20-21-22(14)13-3-1-2-12(17)8-13/h1-8H,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZMRVFDNJZDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole Moieties

Valsartan and Losartan (Angiotensin II Receptor Antagonists)
  • Valsartan: Contains a biphenyl-tetrazole system (N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine) .
  • Losartan: Features a biphenyl-tetrazole linked to an imidazole methanol group .
  • Comparison: The target compound lacks the biphenyl system and valine moiety, reducing its specificity for angiotensin receptors.
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (Compound 10, )
  • Structure: Tetrazole linked to an imidazole-propanoate ester.
  • Key Differences :
    • The target compound substitutes the imidazole with a benzamide, altering hydrogen-bonding capacity.
    • Compound 10’s ester group (-COOCH3) increases hydrophobicity (logP) compared to the target’s amide (-CONH-) .
Candesartan Cilexetil Related Compound B ()
  • Structure : Biphenyl-tetrazole with a cyclohexyloxycarbonyloxyethyl ester.
  • Comparison :
    • The bulky ester group in candesartan improves oral bioavailability but reduces metabolic stability compared to the target’s simpler methyl bridge .

Fluorinated Benzamide Derivatives

Saflufenacil (Herbicide, )
  • Structure: 2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl]-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]benzamide.
  • Comparison :
    • The sulfonylurea group in saflufenacil confers herbicidal activity, absent in the target compound.
    • Both share 4-fluorobenzamide, but the tetrazole in the target may reduce environmental persistence compared to saflufenacil’s pyrimidinedione .
N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide ()
  • Structure : Fluorophenyl benzamide with a nitro-pyrazole substituent.
  • The trifluoromethyl group in this compound may improve membrane permeability relative to the target’s monofluorophenyl .

Heterocyclic Variations

CDPPB and VU29 (mGluR5 Modulators, )
  • Structures : Benzamides with pyrazole or nitro-substituted aryl groups.
  • Pyrazole rings in these analogs target glutamate receptors, whereas the tetrazole in the compound may favor different biological pathways .
4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzenesulfonamide ()
  • Structure : Fluorobenzenesulfonamide with imidazole and biphenyl groups.
  • Comparison :
    • The sulfonamide group increases acidity (pKa ~1–2) compared to the target’s benzamide (pKa ~8–10).
    • Imidazole vs. tetrazole: The latter’s higher nitrogen content may enhance metal chelation or π-stacking interactions .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups
Target Compound C₁₅H₁₁F₂N₅O 339.28 3-fluorophenyl, 4-fluorobenzamide Tetrazole, benzamide
Valsartan C₂₄H₂₉N₅O₃ 435.53 Biphenyl-tetrazole, valine Carboxylic acid, tetrazole
Compound 10 C₁₇H₁₇N₅O₂ 355.36 Tetrazole, imidazole-propanoate Ester, tetrazole
Saflufenacil C₁₇H₁₅ClF₄N₄O₄S 502.83 Pyrimidinedione, sulfonylurea Sulfonamide, fluorobenzamide
N-[2-fluoro-5-(trifluoromethyl)phenyl]-... C₁₈H₁₂F₄N₄O₃ 408.31 Trifluoromethyl, nitro-pyrazole Benzamide, nitro

Biological Activity

4-Fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and compares it with similar compounds.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Preparation of the Tetrazole Ring : This is often achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
  • Coupling with Benzamide : The tetrazole is then coupled with a fluorinated benzamide using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in solvents such as dimethylformamide (DMF) under basic conditions.

Biological Activity

The biological activity of this compound has been evaluated across various studies, particularly focusing on its anti-infective and anticancer properties.

Antibacterial Activity

In vitro studies have shown that derivatives containing the tetrazole ring exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electronegative substituents, such as fluorine, enhances this activity by increasing binding affinity to bacterial enzymes .

Anticancer Activity

Recent research indicates that this compound demonstrates promising anticancer effects. It was found to inhibit cell proliferation in various cancer cell lines including HeLa and A549 cells, with IC50 values indicating potent cytotoxicity. The mechanism appears to involve cell cycle arrest at the G2/M phase, along with modulation of apoptotic pathways by affecting Bcl-2 and Bax expression levels .

The compound's mechanism of action is thought to involve:

  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis, similar to other tetrazole derivatives.
  • Receptor Interaction : Binding studies suggest that it interacts with specific receptors or enzymes, potentially disrupting critical signaling pathways involved in cancer progression .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological ActivityIC50 (μM)
2-Fluoro-N-(3-fluorophenyl)benzamideStructureModerate antibacterial10.5
3-Fluoro-N-(4-fluorophenyl)benzamideStructureAnticancer activity6.0
This compound N/A Strong antibacterial & anticancer<5.0

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Antibacterial Efficacy : A recent study demonstrated its ability to inhibit growth in multi-drug resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development.
  • Anticancer Trials : Preclinical trials indicated significant tumor reduction in xenograft models when treated with this compound, showcasing its potential for further clinical development.

Scientific Research Applications

Structure and Composition

The molecular formula of 4-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is C_{16}H_{16}F_{N}_{5}O_{3}S with a molecular weight of approximately 377.39 g/mol. The compound features a tetrazole ring and a fluorophenyl group, which are significant for its biological interactions.

Assays and Findings

Recent studies have demonstrated the compound's activity across various biological assays:

  • Antitumor Activity : In vitro studies have shown significant growth inhibition against various cancer cell lines. Compounds with similar structures exhibited enhanced cytotoxicity when containing halogen substituents like fluorine.
  • Enzyme Inhibition : The compound has been found to inhibit specific enzymes, notably interacting with retinoic acid receptor-related orphan receptor C (RORc), which is crucial in the production of interleukin-17 (IL-17), a cytokine involved in autoimmune diseases.
  • Selectivity and Potency : The selectivity profile indicates favorable potency with over 200-fold selectivity against other nuclear receptors.

Case Studies

Several case studies provide insights into the compound's biological effectiveness:

  • Study on RORc Inhibition : A preclinical study evaluated the efficacy of the compound as a RORc inverse agonist, demonstrating significant inhibition of IL-17 production in both in vitro and in vivo models. This suggests potential therapeutic applications in treating inflammatory conditions such as psoriasis and rheumatoid arthritis.
  • Cancer Cell Line Testing : Comparative studies have tested this compound against multiple cancer cell lines, revealing IC50 values significantly lower than those observed for standard chemotherapeutic agents. This indicates promising avenues for further investigation into its anticancer properties.

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

Biological ActivityFindings
Antitumor ActivitySignificant growth inhibition in various cancer cell lines
Enzyme InhibitionInteraction with RORc, inhibiting IL-17 production
SelectivityOver 200-fold selectivity against other nuclear receptors

Q & A

Q. Table 1: Synthesis Optimization Parameters

StepReagents/ConditionsYield RangeReference
Tetrazole FormationNaN₃, NH₄Cl, DMF, 80°C, 12h60-75%
MethylationCH₃I, K₂CO₃, DMF, RT, 6h70-85%
Benzamide Coupling4-Fluorobenzoyl chloride, Et₃N, THF, 0°C→RT50-65%

Which spectroscopic and crystallographic methods are critical for characterizing its structure?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine atoms at 3-fluorophenyl and benzamide groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 344.1 g/mol).
  • X-Ray Crystallography : Resolves bond lengths, angles, and spatial arrangement. SHELXL is widely used for refinement, particularly for handling fluorine’s electron density challenges .

Advanced : For disordered structures, iterative refinement in SHELXL with restraints on anisotropic displacement parameters improves accuracy .

What preliminary biological activities have been reported for this compound?

Basic
While direct studies are limited, structural analogs exhibit:

  • Antimicrobial Activity : Tetrazole derivatives inhibit bacterial enzymes like acps-pptase .
  • Anticancer Potential : Benzamide-tetrazole hybrids disrupt cancer cell proliferation via kinase inhibition .

How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Q. Advanced

  • Design of Experiments (DOE) : Screen temperature, solvent polarity, and catalyst loading (e.g., Pd/C for coupling steps).
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
  • Contradiction Note : Yields vary due to competing side reactions (e.g., over-methylation). Optimize stoichiometry (1.2 eq iodomethane) and reaction time .

What strategies are employed to analyze structure-activity relationships (SAR) for this compound?

Q. Advanced

  • Substituent Variation : Replace 3-fluorophenyl with chloro- or trifluoromethyl groups to assess enzyme affinity .
  • Computational Modeling : Docking studies (AutoDock Vina) predict interactions with target proteins (e.g., COX-2).
  • In Vitro Assays : Measure IC₅₀ values against bacterial/fungal strains to correlate substituent effects with activity .

How does the tetrazole moiety influence the compound’s pharmacokinetic properties?

Advanced
The tetrazole group mimics carboxylic acids, enhancing metabolic stability and bioavailability. Key impacts:

  • Solubility : Tetrazole’s acidity (pKa ~4.9) improves water solubility at physiological pH .
  • Enzyme Binding : Acts as a bioisostere for carboxylate in enzyme active sites (e.g., angiotensin II receptors) .

What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Q. Advanced

  • Disorder in Fluorine Atoms : Fluorine’s high electron density causes overlapping peaks. Mitigate with SHELXL’s PART instructions and TWIN commands .
  • Data Quality : Collect high-resolution data (≤0.8 Å) to resolve positional ambiguities.

Q. Table 2: Crystallographic Parameters

ParameterValueReference
Space GroupP2₁/c
R Factor0.056
Refinement SoftwareSHELXL-2018/3

How can in vitro biological assays be designed to evaluate its mechanism of action?

Q. Advanced

  • Enzyme Inhibition Assays : Measure IC₅₀ against bacterial acps-pptase using fluorescence-based substrates .
  • Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa).
  • Receptor Binding : Radioligand displacement assays (³H-labeled compounds) for GPCR targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.